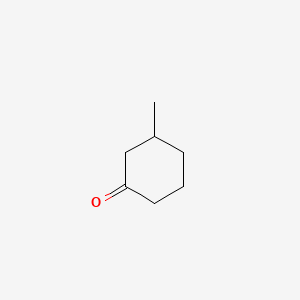

3-Methylcyclohexanone

Description

Significance of Methylated Cyclohexanones in Organic Synthesis and Stereochemistry Research

Methylated cyclohexanones, as a class of compounds, are instrumental in the field of organic chemistry. Their cyclic framework and the presence of a ketone functional group make them versatile starting materials and intermediates in a wide array of chemical transformations. The methyl substituent introduces an element of chirality and steric influence, which is crucial for studying the stereochemical outcomes of reactions.

The carbonyl group in these compounds is a key reactive site, participating in nucleophilic additions, reductions, and enolate formations. The position of the methyl group significantly influences the regioselectivity and stereoselectivity of these reactions. For instance, the reduction of methylated cyclohexanones has been a classic model for studying the principles of axial and equatorial attack by hydride reagents, leading to the formation of diastereomeric alcohols. Research has shown that the stereoselectivity of reduction of 3-methylcyclohexanone (B152366) is similar to that of unsubstituted cyclohexanone (B45756), indicating that a methyl group at the 3-position has a minimal effect on the trajectory of the reducing agent. cdnsciencepub.com

Furthermore, the protons alpha to the carbonyl group are acidic and can be removed to form enolates. The regioselectivity of enolate formation in methylated cyclohexanones is a well-studied area, with the methyl group directing the formation of either the kinetic or thermodynamic enolate. These enolates are powerful nucleophiles in alkylation, aldol (B89426), and Michael reactions, providing pathways to more complex molecular architectures.

Overview of Research Trajectories for this compound

Research involving this compound has followed several key trajectories, highlighting its versatility as a research tool. A significant area of focus has been its use as a substrate in the development of new synthetic methods. For example, it has been employed in studies on catalytic reductions, including enzymatic and chemo-catalytic systems, to achieve high enantioselectivity in the synthesis of chiral methylcyclohexanols. psu.eduresearchgate.net Recombinant E. coli cells have been used to catalyze the reduction of this compound to cis-3-methylcyclohexanol (B1605476) with a notable conversion rate and enantiomeric excess. psu.eduresearchgate.netscientific.net

Another important research avenue is the study of its conformational analysis and the stereochemical outcomes of its reactions. The molecule exists as a mixture of two rapidly interconverting chair conformations, with the methyl group being either in an axial or equatorial position. Spectroscopic studies, such as nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy, have been instrumental in elucidating the conformational preferences and the energy differences between these conformers. aip.orgchemicalbook.comnih.govhmdb.ca The gas-phase enthalpy of interconversion between the axial and equatorial conformations has been determined to be 1.55±0.12 kcal mol−1. aip.org

Furthermore, this compound has served as a model compound in mechanistic studies of various organic reactions. Its well-defined structure allows for the precise investigation of reaction pathways, transition states, and the influence of steric and electronic effects on reactivity. For instance, its oxidation has been studied to understand the cleavage of the cyclohexanone ring to form dicarboxylic acids. bibliotekanauki.pl

Isomeric Contexts: Differentiation from 2-Methylcyclohexanone (B44802) and 4-Methylcyclohexanone (B47639) Research

This compound is one of three structural isomers of methylcyclohexanone, the others being 2-methylcyclohexanone and 4-methylcyclohexanone. wikipedia.org While they share the same molecular formula, their distinct structures lead to different chemical behaviors and, consequently, different research focuses.

2-Methylcyclohexanone presents a more complex scenario for enolate formation, as deprotonation can occur on either side of the carbonyl group, leading to two different regioisomeric enolates. This has made it a key substrate for studying the factors that control regioselectivity in enolate chemistry. Furthermore, the proximity of the methyl group to the carbonyl function significantly influences the stereochemical outcome of nucleophilic additions.

4-Methylcyclohexanone , in contrast, is achiral. The methyl group is located further from the reactive carbonyl center, and its influence on the stereoselectivity of reactions at the carbonyl group is primarily through conformational effects on the cyclohexane (B81311) ring. Research on 4-methylcyclohexanone often focuses on its reduction and its use as a building block in synthesis where the 4-methyl substituent serves as a stereochemical marker or a point for further functionalization.

The research on This compound occupies a unique space. The methyl group is sufficiently close to the carbonyl to influence stereoselectivity but does not introduce the regiochemical ambiguity of 2-methylcyclohexanone. This makes it an ideal substrate for studying the fundamental principles of stereocontrol in cyclic systems. For example, in enzymatic reductions, the substrate specificity can vary significantly between the isomers. Studies have shown that while 2- and this compound are good substrates for certain ketoreductases, 4-methylcyclohexanone may not be. psu.eduresearchgate.netscientific.net Similarly, in oxidation reactions, the position of the methyl group dictates the types of dicarboxylic acid products formed. bibliotekanauki.pl

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-methylcyclohexan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12O/c1-6-3-2-4-7(8)5-6/h6H,2-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UJBOOUHRTQVGRU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCCC(=O)C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50862256 | |

| Record name | Cyclohexanone, 3-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50862256 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

112.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Clear colorless to very faintly yellow liquid; [Acros Organics MSDS], Liquid, Colourless liquid; camphoraceous odour | |

| Record name | 3-Methylcyclohexanone | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/13460 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | (R)-3-Methylcyclohexanone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033667 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | 3-Methylcyclohexanone | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1035/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Solubility |

insoluble in water; soluble in oils, Miscible at room temperature (in ethanol) | |

| Record name | 3-Methylcyclohexanone | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1035/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.914-0.919 | |

| Record name | 3-Methylcyclohexanone | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1035/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Vapor Pressure |

1.5 [mmHg] | |

| Record name | 3-Methylcyclohexanone | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/13460 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

591-24-2, 625-96-7 | |

| Record name | (RS)-3-Methylcyclohexanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=591-24-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Methylcyclohexanone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000591242 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-METHYLCYCLOHEXANONE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3709 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Cyclohexanone, 3-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Cyclohexanone, 3-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50862256 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-methylcyclohexanone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.829 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-METHYLCYCLOHEXANONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/255L4HTY2B | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | (R)-3-Methylcyclohexanone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033667 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

-73.5 °C | |

| Record name | (R)-3-Methylcyclohexanone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033667 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Stereochemical Architecture and Conformational Dynamics of 3 Methylcyclohexanone

Enantiomeric Forms: (R)-3-Methylcyclohexanone and (S)-3-Methylcyclohexanone

3-Methylcyclohexanone (B152366) is a chiral molecule, existing as a pair of non-superimposable mirror images known as enantiomers. nih.gov These are designated as (R)-3-Methylcyclohexanone and (S)-3-Methylcyclohexanone according to the Cahn-Ingold-Prelog priority rules. libretexts.org The (R)-enantiomer is also commonly referred to as (+)-3-methylcyclohexanone, indicating its dextrorotatory nature, meaning it rotates the plane of polarized light to the right (clockwise). sigmaaldrich.comnih.gov Conversely, the (S)-enantiomer is levorotatory. As enantiomers, they share identical physical properties such as boiling point, density, and refractive index, but differ in their interaction with other chiral entities and their chiroptical properties, most notably optical rotation and circular dichroism. sigmaaldrich.com

Conformational Equilibria: Chair and Twist-Boat Conformations

Like cyclohexane (B81311), the this compound ring is not planar and adopts several conformations to relieve angular and torsional strain. The most stable and predominant conformation is the chair form. wikipedia.orglibretexts.org Other higher-energy conformations, such as the twist-boat and the boat, also exist in equilibrium, though in much smaller populations. optica.orglibretexts.org The chair conformation is approximately 5 kcal/mol more stable than the twist-boat form. libretexts.org Computational studies have indicated the relative conformational energies for the equatorial-chair (E), axial-chair (A), and twist (T) conformers to be 0, 5.9, and 13.8 kJ/mol, respectively. optica.org This energy difference results in a conformational mixture at room temperature composed of approximately 94% equatorial-chair, 5% axial-chair, and 1% twist conformer. optica.org

Table 1: Calculated Relative Energies and Populations of this compound Conformers

| Conformer | Relative Energy (kJ/mol) | Population at 300 K (%) |

|---|---|---|

| Equatorial-Chair | 0 | 94 |

| Axial-Chair | 5.9 | 5 |

| Twist | 13.8 | 1 |

Data sourced from Allinger et al. as cited in Optics Express. optica.org

Within the dominant chair conformation, the methyl substituent at the C3 position can occupy one of two distinct orientations: axial or equatorial. libretexts.org In the axial orientation, the methyl group is perpendicular to the approximate plane of the ring, while in the equatorial position, it points away from the ring's center, roughly within the plane. libretexts.orglibretexts.org These two chair conformations rapidly interconvert through a process known as ring flipping. wikipedia.org

The equatorial conformation is significantly more stable than the axial conformation. libretexts.orglibretexts.org This preference is due to steric strain in the axial conformer, specifically from unfavorable 1,3-diaxial interactions, where the axial methyl group is in close proximity to the axial hydrogen atoms at the C1 and C5 positions. libretexts.orglibretexts.org

The energetic preference for the equatorial conformer over the axial conformer can be quantified by thermodynamic parameters. Experimental studies using temperature-dependent circular dichroism have determined the enthalpy (ΔH°), entropy (ΔS°), and Gibbs free energy (ΔG°) differences between the two conformers. These studies show that the equatorial conformer is favored by an enthalpy of approximately 5.0-5.7 kJ/mol. optica.orgresearchgate.net The Gibbs free energy difference (ΔG°), which determines the position of the equilibrium, is also in favor of the equatorial conformer.

Table 2: Thermodynamic Differences Between Equatorial and Axial Conformers of (R)-3-Methylcyclohexanone

| Parameter | Value |

|---|---|

| Enthalpy Difference (ΔH°) | 5.0 (± 0.5) kJ/mol |

| Entropy Difference (ΔS°) | -1.0 (± 1.0) J/(mol·K) |

| Gibbs Free Energy Difference (ΔG° at 298 K) | 5.3 (± 0.8) kJ/mol |

Data derived from temperature-dependent circular dichroism studies. researchgate.net

A noteworthy stereochemical principle in this system is the "3-alkylketone effect." optica.orgacs.org This effect describes the observation that the conformational energy difference between the equatorial and axial conformers in 3-alkylcyclohexanones is smaller than in the corresponding alkylcyclohexanes. For instance, the energy difference in methylcyclohexane (B89554) is approximately 7.1-7.6 kJ/mol, favoring the equatorial form. optica.orglibretexts.org However, in this compound, this difference is reduced to about 5.7 kJ/mol. optica.org

Influence of Solvent Polarity and Temperature on Conformational Flexibility

The equilibrium between conformers can be influenced by external factors such as temperature and the surrounding solvent medium. Temperature has a direct effect on the population of conformers; as temperature increases, the population of the higher-energy axial conformer increases in accordance with the Boltzmann distribution.

The effect of solvent polarity on the conformational equilibrium of this compound has been a subject of detailed investigation. Studies utilizing electronic circular dichroism (CD) spectra as a function of temperature have been conducted in a wide range of solvents, from nonpolar alkanes to polar alcohols. researchgate.net These investigations have found that the thermodynamic constants (ΔH°, ΔS°, and ΔG°) that define the equilibrium between the equatorial and axial conformers are largely insensitive to solvent polarity. researchgate.net This suggests that the dielectric constant of the medium does not significantly alter the relative energies of the two dominant chair conformations.

Determination of Absolute Configuration and Stereochemical Characterization

Determining the absolute configuration—whether a sample is the (R) or (S) enantiomer—is a critical aspect of stereochemical characterization. Several spectroscopic techniques are employed for this purpose.

Optical Rotation: As a chiral molecule, this compound exhibits optical activity. A polarimeter can measure the direction and magnitude of rotation of plane-polarized light, with the (R)-enantiomer showing a positive rotation ([α]D +13.5°). sigmaaldrich.com

Circular Dichroism (CD) Spectroscopy: This is a powerful technique for studying chiral molecules. It measures the differential absorption of left and right circularly polarized light. The n → π* electronic transition of the carbonyl group in this compound gives rise to a characteristic CD signal, the sign and intensity of which are dependent on the absolute configuration and the conformational equilibrium. optica.orgresearchgate.net The octant rule for ketones provides a theoretical framework for predicting the sign of the Cotton effect based on the spatial arrangement of substituents relative to the carbonyl group. thieme-connect.de

Vibrational Circular Dichroism (VCD) and Chiral Tag Rotational Spectroscopy: These are more advanced and highly definitive methods for determining absolute configuration. researchgate.net VCD measures the differential absorption of circularly polarized infrared radiation, providing a detailed fingerprint of a molecule's stereochemistry. Chiral tag rotational spectroscopy involves forming a complex between the chiral analyte and a chiral tag of known configuration, allowing for unambiguous determination of the analyte's absolute configuration through analysis of the complex's rotational spectrum in the gas phase. researchgate.net

Advanced Synthetic Methodologies for 3 Methylcyclohexanone and Its Enantiomers

Catalytic Hydrogenation and Oxidation Routes

Catalytic hydrogenation and oxidation represent fundamental strategies for the synthesis of 3-methylcyclohexanone (B152366) from readily available precursors. These methods often rely on heterogeneous or homogeneous catalysts to achieve high conversion and selectivity.

Hydrogenation of Metacresol to 3-Methylcyclohexanol (B165635) and Subsequent Oxidation to this compound

A primary industrial route to this compound involves a two-step process starting from meta-cresol (m-cresol). The initial step is the catalytic hydrogenation of the aromatic ring of m-cresol (B1676322) to produce 3-methylcyclohexanol. researchgate.net This transformation is typically carried out using hydrogen gas in the presence of a metal catalyst. cnchemshop.com The choice of catalyst can influence the stereochemical outcome of the reaction, yielding different ratios of cis and trans diastereomers of 3-methylcyclohexanol. nih.gov

The hydrogenation process has been found to predominantly yield this compound and 3-methylcyclohexanol as the main products. researchgate.net For instance, palladium on alumina (B75360) (Pd/Al2O3) has been shown to favor the formation of the thermodynamically more stable cis-diastereomer of 1,3-disubstituted cyclohexanes. nih.gov In contrast, rhodium-based catalysts can also be employed, sometimes offering different selectivity. nih.gov The mechanism for this hydrogenation involves the formation of partially hydrogenated cyclohexenol (B1201834) and cyclohexanone (B45756) intermediates through keto-enol tautomerism. nih.gov

Once the 3-methylcyclohexanol is obtained, it undergoes oxidation to yield the target compound, this compound. This is a standard transformation of a secondary alcohol to a ketone, which can be accomplished using a variety of common oxidizing agents.

| Catalyst System | Substrate | Major Product | Diastereomeric Ratio (cis:trans) | Reference |

| Palladium on Alumina (Pd/Al₂O₃) | m-tert-Butylphenol | 3-tert-butylcyclohexanol | 91:9 | nih.gov |

| [Rh(COD)Cl]₂ | m-tert-Butylphenol | 3-tert-butylcyclohexanol | 66:34 | nih.gov |

Catalytic Hydrogenation of 3-Methyl-2-cyclohexenone

Another synthetic approach is the selective catalytic hydrogenation of 3-methyl-2-cyclohexenone. This method involves the reduction of the carbon-carbon double bond of the α,β-unsaturated ketone without reducing the carbonyl group. This transformation requires careful selection of catalysts and reaction conditions to achieve high chemoselectivity. The addition of hydrogen across the double bond is a form of catalytic hydrogenation. ucla.edu

Oxidation of Methylcyclohexane (B89554) and Partial Hydrogenation of Cresols

This compound can be prepared through the direct oxidation of methylcyclohexane. wikipedia.org This method offers a direct route from an alkane to the desired ketone. Additionally, the partial hydrogenation of cresols provides another pathway. wikipedia.org In this context, "partial" refers to the selective hydrogenation of the aromatic ring to the cyclohexanone derivative without over-reduction to the corresponding alcohol (3-methylcyclohexanol). Studies on the hydrogenation of m-cresol over a platinum catalyst (1%Pt/SiO₂) have shown that this compound is a primary product of the ring hydrogenation. researchgate.net

Enantioselective Synthesis and Chiral Induction Strategies

As this compound is a chiral molecule, the development of methods to synthesize specific enantiomers is of high importance, particularly for applications in pharmaceuticals and other biologically active compounds. Enantioselective synthesis is a key process in modern chemistry that favors the formation of a specific enantiomer. wikipedia.org

Asymmetric Catalysis for Enantiomerically Enriched this compound

Asymmetric catalysis, also known as enantioselective catalysis, utilizes chiral catalysts to produce an enantiomerically enriched product from a prochiral substrate. wikipedia.org This is achieved by creating a chiral environment during the reaction, which lowers the activation energy for the formation of one enantiomer over the other. wikipedia.org

These catalysts are often chiral coordination complexes composed of a metal center and a chiral ligand. wikipedia.org For the synthesis of chiral cyclohexanone derivatives, organocatalysis has emerged as a powerful tool. For instance, cinchona alkaloid-derived catalysts have been used in asymmetric domino reactions to produce highly functionalized cyclohexanone derivatives with excellent control over the stereochemistry. researchgate.net Similarly, chiral thiourea (B124793) catalysts can be employed in asymmetric Michael additions to form chiral ketones. mdpi.com These strategies allow for the creation of specific stereoisomers with high enantiomeric excess.

Biotransformation-Mediated Reduction for Chiral Alcohols (e.g., Baker's Yeast)

Biotransformation offers an environmentally friendly and highly selective method for preparing chiral compounds. Microorganisms such as baker's yeast (Saccharomyces cerevisiae) contain a variety of enzymes, including oxidoreductases, that can perform stereoselective reductions of carbonyl compounds. usm.my

In this strategy, a prochiral precursor, such as a substituted cyclohexenone, can be reduced to a chiral alcohol with high enantiopurity. For example, the biotransformation of 2-methylcyclohexanone (B44802) using various fungal strains has been investigated, leading to the formation of chiral 2-methylcyclohexanols and corresponding lactones. nih.gov This principle can be extended to this compound precursors. The resulting enantiomerically pure 3-methylcyclohexanol can then be oxidized to the desired (R)- or (S)-3-methylcyclohexanone, preserving the stereochemical integrity. Baker's yeast is an attractive biocatalyst because it is inexpensive, readily available, and easy to handle in a laboratory setting. usm.my

Enantiomeric Resolution Techniques Utilizing Chiral Host Compounds

The separation of racemic this compound into its individual enantiomers is a critical step for its use in asymmetric synthesis. One effective method is classical resolution through the formation of diastereomeric complexes with chiral host compounds. Research has demonstrated that chiral diols can be particularly effective for this purpose.

A notable study reported the partial resolution of this compound via crystallization with a specific chiral diol host, achieving an enantiomeric excess (ee) of 40%. rsc.org Interestingly, the efficiency of this resolution was dramatically improved by employing a mixed host system. When the racemic ketone was recrystallized from an equimolar mixture of the chiral diol and a similar, yet achiral, host compound, complete resolution was achieved. rsc.org The achiral host is believed to function as a nucleation inhibitor, and the significant enhancement in resolution is attributed to kinetic effects. rsc.org

Further illustrating the principles of chiral recognition, studies have explored the enantiospecific interactions of R-3-methylcyclohexanone on naturally chiral copper surfaces, such as Cu(643)R and Cu(643)S. cmu.edu These surfaces possess kinked step edges that interact differently with each enantiomer, leading to enantiospecific differences in desorption energies. cmu.edu Infrared reflection-absorption spectroscopy confirmed that the orientation of R-3-methylcyclohexanone is enantiospecific on the two enantiomorphic surfaces, providing fundamental insight into the nature of chiral recognition that underpins resolution techniques. cmu.edu

Stereocontrolled Allylation and Alkylation in Conjugate Systems

Stereocontrolled conjugate addition to α,β-unsaturated precursors of this compound is a powerful strategy for introducing substituents at the β-position with high stereoselectivity. A general and effective method for the net enantioselective conjugate allylation of cyclic enones has been developed, which proceeds through a two-step sequence involving an organocatalytic 1,2-allylation followed by an anionic oxy-Cope rearrangement. nih.gov This protocol has been successfully applied to five-, six-, and seven-membered cyclic enones. nih.gov

Another well-established method for the directed alkylation of an enone precursor is the Stork enone reduction-enolate alkylation sequence. orgsyn.org This procedure allows for the introduction of an alkyl group at the α-position of the original enone, a position that can be difficult to access through direct alkylation of the saturated ketone. orgsyn.org For example, 2-allyl-3-methylcyclohexanone can be synthesized from 3-methyl-2-cyclohexen-1-one. The process involves the reduction of the enone with lithium in liquid ammonia, which generates a specific lithium enolate. This enolate is then trapped in situ with an alkylating agent, such as allyl bromide, to yield the α-substituted ketone. orgsyn.org This method is effective because lithium enolates tend to undergo alkylation faster than they equilibrate to more stable, isomeric enolates. orgsyn.org

The direct alkylation of this compound often leads to a mixture of products, with alkylation occurring at both the C2 and C6 positions. orgsyn.orgubc.ca Using the conjugate system of an enone provides a reliable method to control the regioselectivity of the enolate formation and subsequent alkylation. orgsyn.orgubc.ca

Regioselective Enolization and Derivatives Formation

Controlling the regiochemistry of enolate formation is paramount for the selective synthesis of α-substituted derivatives of this compound. The unsymmetrical nature of the ketone means that deprotonation can occur on either side of the carbonyl group, potentially leading to a mixture of regioisomeric products upon reaction with an electrophile. ubc.ca

Soft Enolization for Regioselective Enoxysilane Formation

The formation of silyl (B83357) enol ethers is a common strategy to "trap" a specific enolate regioisomer, which can then be used in subsequent reactions like Mukaiyama aldol (B89426) additions. The regioselectivity of silyl enol ether formation from this compound is highly dependent on the reaction conditions. Traditional "hard" enolization methods, which typically involve using a strong base like lithium diisopropylamide (LDA) followed by trapping with a silyl halide, often result in mixtures of the kinetic and thermodynamic enolates with only moderate selectivity. nih.gov

In contrast, "soft" enolization conditions have been shown to provide vastly superior regiocontrol. nih.govorganic-chemistry.org This method typically involves treating the ketone with a silyl triflate (e.g., TMSOTf) and a hindered amine base (e.g., triethylamine (B128534) or Hünig's base) at low temperatures. nih.govorganic-chemistry.org For 3-substituted cycloalkanones, including this compound, this protocol strongly favors enolization away from the substituent, leading to the formation of the less-substituted (kinetic) enoxysilane with high selectivity. nih.gov Research has shown that for this compound, soft enolization can yield the desired regioisomer with a selectivity of greater than 20:1. nih.gov This high level of control is crucial for synthesizing specific products in subsequent transformations. nih.gov

| Enolization Method | Conditions | Regioisomeric Ratio (Away:Toward Substituent) | Reference |

|---|---|---|---|

| Hard Enolization | LDA, TMSCl, THF, -78 °C | Low to moderate selectivity | nih.gov |

| Soft Enolization | TMSOTf, iPr₂NEt, CH₂Cl₂, -78 °C | >20:1 | nih.gov |

Directed Alkylation Strategies for Specific Alpha-Substituted Products

Directly alkylating this compound by forming an enolate with a strong base often results in poor regioselectivity, yielding a mixture of 2-alkyl-3-methyl and 2-alkyl-5-methyl isomers. orgsyn.orgubc.ca To overcome this, directed strategies are employed.

As mentioned previously, one of the most effective strategies is to start from the corresponding α,β-unsaturated ketone, 3-methyl-2-cyclohexen-1-one. orgsyn.org The lithium-ammonia reduction of this enone generates a specific lithium enolate, which can be trapped with an electrophile to afford the 2,3-disubstituted cyclohexanone. orgsyn.org This reduction-alkylation sequence has been successfully used to synthesize compounds like 2-allyl-3-methylcyclohexanone and 2-benzyl-3-methylcyclohexanone. orgsyn.org

| Alkylating Agent | Product | Reference |

|---|---|---|

| Allyl Bromide | 2-Allyl-3-methylcyclohexanone | orgsyn.org |

| Benzyl Chloride | 2-Benzyl-3-methylcyclohexanone | orgsyn.org |

| Methyl Iodide | 2,3-Dimethylcyclohexanone | orgsyn.org |

For alkylation at the C6 position, alternative strategies are required. While direct alkylation under thermodynamic control (using a weaker base that allows for enolate equilibration) might favor the more substituted enolate, separating the resulting isomers can be challenging. libretexts.org Therefore, for the synthesis of specific alpha-substituted products of this compound, methods that generate a single enolate regioisomer, such as the enone reduction-alkylation sequence or the use of regioselectively formed silyl enol ethers, are generally preferred. orgsyn.orgnih.gov

Chemical Reactivity and Reaction Mechanism Investigations of 3 Methylcyclohexanone

Carbonyl Reactivity: Nucleophilic Additions and Reductions

The polarized carbon-oxygen double bond in 3-methylcyclohexanone (B152366) is a prime target for nucleophilic attack and reduction, leading to the formation of corresponding alcohols with varying degrees of stereoselectivity.

Electrochemical Reduction Pathways to Corresponding Alcohols

The electrochemical reduction of cyclic ketones like this compound offers an alternative to chemical reagents for the synthesis of cyclohexanols. While specific studies on the electrochemical reduction of this compound are not extensively detailed in the reviewed literature, the general mechanism for cyclic ketones involves the transfer of electrons to the carbonyl group, followed by protonation to yield the alcohol. The stereochemical outcome of this reduction is influenced by factors such as the electrode material, solvent, and the presence of proton donors.

In the electrochemical reduction of substituted cyclohexanones, the formation of both equatorial and axial alcohols is possible. For instance, the electrochemical reduction of 4-tert-butylcyclohexanone (B146137) at controlled potentials can yield approximately equal amounts of the equatorial and axial alcohols. This suggests that the electrochemical reduction of this compound would likely produce a mixture of cis- and trans-3-methylcyclohexanol. The ratio of these stereoisomers would depend on the specific reaction conditions, which govern the direction of approach of the solvated electrons and the subsequent protonation steps at the electrode surface.

Cyclic voltammetry is a key technique for investigating the reduction pathways of ketones. For aromatic ketones in aprotic media, cyclic voltammetry has been used to determine their formal reduction potentials. A similar approach for this compound would reveal its reduction potential and provide insights into the stability of the resulting radical anion intermediate, which is the first step in the electrochemical reduction process.

Meerwein-Ponndorf-Verley (MPV) Reduction Studies

The Meerwein-Ponndorf-Verley (MPV) reduction is a highly chemoselective method for the reduction of ketones and aldehydes to their corresponding alcohols, utilizing an aluminum alkoxide catalyst in the presence of a sacrificial alcohol. wikipedia.org The reaction proceeds through a six-membered ring transition state involving the coordination of the ketone to the aluminum alkoxide, followed by an intramolecular hydride transfer from the alkoxide to the carbonyl carbon. researchgate.netorganic-chemistry.org

Studies on the MPV reduction of this compound have demonstrated its diastereoselective nature. The use of different heterogeneous catalysts can influence the stereochemical outcome, leading to the preferential formation of either the cis or trans isomer of 3-methylcyclohexanol (B165635). For example, a study utilizing a zirconium-containing metal-organic framework (MOF-808) as a catalyst showed a strong preference for the formation of the thermodynamically stable cis-3-methylcyclohexanol (B1605476). nih.gov This selectivity is attributed to the available space within the MOF pores, which allows for the formation of the bulkier transition state leading to the cis isomer. nih.gov

Conversely, other catalysts such as Zr- and Ti-beta zeolites have been reported to favor the formation of the trans isomer. researchgate.net The diastereoselectivity of the MPV reduction of this compound is thus highly dependent on the catalyst structure and the steric environment it creates around the active site.

Table 1: Diastereoselectivity in the MPV Reduction of this compound with Various Heterogeneous Catalysts. researchgate.netnih.gov

| Catalyst | Hydride Source | Temperature (°C) | Conversion (%) | Diastereoselectivity (cis:trans) |

| MOF-808 | Isopropanol | 100 | 100 | 75:25 |

| MOF-808 | 2-Butanol | 100 | 100 | 78:22 |

| UiO-66 | Isopropanol | 120 | 98 | 69:31 |

| Zr-beta | Isopropanol | 80 | - | 29:71 |

| Ti-beta | Isopropanol | 80 | - | 30:70 |

| Zr/SBA-15 | Isopropanol | 80 | - | 75:25 |

Baeyer-Villiger Oxidation: Mechanism and Lactone Isomer Formation

The Baeyer-Villiger oxidation is a notable reaction that converts ketones into esters, or in the case of cyclic ketones, into lactones. wikipedia.org The reaction is typically carried out using peroxyacids, such as meta-chloroperoxybenzoic acid (m-CPBA). organic-chemistry.org The mechanism involves the initial protonation of the carbonyl oxygen, followed by the nucleophilic attack of the peroxyacid on the carbonyl carbon to form a tetrahedral intermediate known as the Criegee intermediate. wikipedia.org The key step is the migration of one of the alpha-carbons to the adjacent oxygen atom, leading to the formation of the lactone and a carboxylic acid byproduct. wikipedia.org

In the case of unsymmetrical ketones like this compound, the regioselectivity of the Baeyer-Villiger oxidation is determined by the migratory aptitude of the two alpha-carbons. The group that is more capable of stabilizing a positive charge will preferentially migrate. organic-chemistry.org For this compound, the two potential migrating groups are a secondary carbon (C2) and a more substituted secondary carbon (C6). Generally, the migratory aptitude follows the order: tertiary alkyl > secondary alkyl > primary alkyl > methyl.

In the Baeyer-Villiger oxidation of 3-substituted cyclohexanones, the migration of the more substituted carbon (the one bearing the substituent) is often favored. nih.gov Therefore, for this compound, the migration of the C2 carbon (the more substituted secondary carbon) is expected to be favored over the migration of the C6 carbon. This would lead to the formation of 4-methyl-oxepan-2-one as the major lactone isomer. The other possible isomer, 7-methyl-oxepan-2-one, would be formed from the migration of the C6 carbon. The stereochemistry of the migrating group is retained during the reaction.

Alpha-Carbon Reactivity: Enolate Chemistry and Condensation Reactions

The protons on the carbons alpha to the carbonyl group of this compound are acidic and can be removed by a base to form enolates. These nucleophilic enolates are key intermediates in a variety of carbon-carbon bond-forming reactions.

Aldol (B89426) Condensation: Stereospecificity and Regioselectivity Studies

The aldol condensation of this compound involves the formation of an enolate, which then acts as a nucleophile, attacking the carbonyl group of another molecule of this compound. libretexts.org Due to the unsymmetrical nature of this compound, two different enolates can be formed upon deprotonation: the kinetic enolate and the thermodynamic enolate.

The regioselectivity of enolate formation is a critical factor. bham.ac.uk Deprotonation at the less hindered C2 position leads to the kinetic enolate, while deprotonation at the more substituted C6 position results in the more stable, thermodynamic enolate. nih.govquimicaorganica.org The choice of base and reaction conditions determines which enolate is preferentially formed. Strong, sterically hindered bases like lithium diisopropylamide (LDA) at low temperatures favor the formation of the kinetic enolate. nih.gov Weaker bases and higher temperatures allow for equilibration and favor the formation of the thermodynamic enolate. bham.ac.uk

The subsequent aldol addition of these enolates to another molecule of this compound leads to a mixture of aldol products. cas.cn The stereospecificity of the aldol reaction is influenced by the geometry of the enolate and the transition state of the carbon-carbon bond formation. ijnrd.org For cyclic ketones, the enolate attacks the carbonyl group, leading to the formation of new stereocenters. The relative stereochemistry of these centers (syn or anti) is determined by the facial selectivity of the enolate attack on the carbonyl. The subsequent dehydration of the aldol adducts under acidic or basic conditions yields α,β-unsaturated ketones, further adding to the complexity of the product mixture. libretexts.org

Michael Addition Reactions with Nucleophiles

The enolates of this compound can also participate in Michael addition reactions, acting as nucleophiles in a conjugate addition to α,β-unsaturated carbonyl compounds. wikipedia.org This reaction is a powerful tool for the formation of 1,5-dicarbonyl compounds. youtube.com

The reaction begins with the regioselective formation of the enolate from this compound, as discussed in the aldol condensation section. This enolate then adds to the β-carbon of a Michael acceptor, such as an α,β-unsaturated ketone, ester, or nitrile. wikipedia.org The choice of the enolate (kinetic vs. thermodynamic) will determine the initial site of attachment and thus the structure of the final product.

The stereochemistry of the Michael addition is also a key consideration. The enolate can approach the Michael acceptor from two different faces, leading to the formation of diastereomeric products. The stereochemical outcome is influenced by steric and electronic factors in both the enolate and the Michael acceptor. For example, in the Michael addition of cyclohexanone (B45756) enolates, the attack often occurs from the less hindered face of the enolate, leading to a preferred stereoisomer.

Alkylation and Allylation of this compound Enolates

The alkylation and allylation of this compound are fundamental transformations in organic synthesis, providing pathways to introduce new carbon-carbon bonds and construct more complex molecular architectures. These reactions proceed via the formation of an enolate intermediate, which then acts as a nucleophile. However, the unsymmetrical nature of this compound introduces challenges related to regioselectivity and stereoselectivity.

Deprotonation of this compound can occur at either the C2 or C6 position, leading to the formation of two distinct regioisomeric enolates: the kinetic enolate and the thermodynamic enolate. The formation of these enolates is highly dependent on the reaction conditions, including the choice of base, solvent, and temperature. The less substituted "kinetic" enolate is typically formed faster by using a sterically hindered base like lithium diisopropylamide (LDA) at low temperatures, as it involves the removal of a more accessible proton. Conversely, the more substituted "thermodynamic" enolate is favored under equilibrium conditions, often using a smaller, less hindered base at higher temperatures.

Once formed, these enolates can react with electrophiles such as alkyl halides or allyl halides in an SN2 reaction. 182.160.97pressbooks.pub The regiochemical outcome of the alkylation is determined by which enolate is present in the reaction mixture. Alkylation of the kinetic enolate leads to substitution at the C6 position, while alkylation of the thermodynamic enolate results in substitution at the C2 position. The deprotonation of this compound often yields a mixture of both enolates, which can result in a mixture of alkylated products that may require separation. ubc.ca

A specific application involves the enone reduction-enolate alkylation sequence, which has been used to synthesize 2-allyl-3-methylcyclohexanone. researchgate.net This method provides a strategic approach to control the position of the incoming electrophile.

The stereochemistry of the alkylation is also a critical consideration. The incoming alkyl or allyl group can approach the planar enolate from either the axial or equatorial face of the ring. For conformationally rigid cyclohexanone enolates, alkylation tends to occur preferentially from the axial direction. ubc.ca This preference is explained by the transition state geometry, where the ring evolves toward a chair conformation as the nucleophilic carbon rehybridizes from sp2 to sp3. ubc.ca

| Enolate Type | Reaction Conditions | Position of Alkylation | Major Product |

|---|---|---|---|

| Kinetic | Lithium diisopropylamide (LDA), THF, -78°C | C6 | 6-Alkyl-3-methylcyclohexanone |

| Thermodynamic | NaH or KH, refluxing THF or DME | C2 | 2-Alkyl-3-methylcyclohexanone |

| Specific Sequence | Enone Reduction-Enolate Alkylation | C2 | 2-Allyl-3-methylcyclohexanone researchgate.net |

Mechanistic Insights into Other Transformation Pathways

E/Z Isomerization Mechanisms of this compound Thiosemicarbazone

This compound can be derivatized by condensation with thiosemicarbazide to form this compound thiosemicarbazone (3-MCET). Thiosemicarbazones are a class of compounds known for their wide range of biological activities. nano-ntp.comnih.gov The structure of 3-MCET features a C=N double bond (azomethine group), which restricts free rotation and leads to the existence of E/Z geometric isomers. nih.govresearchgate.net The interconversion between these isomers, known as E/Z isomerization, can occur through different mechanistic pathways, including spontaneous, acid-catalyzed, and base-catalyzed routes.

The investigation into the isomerization of 3-MCET has utilized techniques such as dynamic high-performance liquid chromatography (DHPLC) to determine the rate constants and the corresponding free energy activation barriers for these processes. nih.govresearchgate.net

Spontaneous Isomerization: In the absence of a catalyst, the E/Z interconversion can occur through thermal isomerization. This process typically involves rotation around the C=N bond through a high-energy transition state where the pi-bond is partially broken. Alternatively, a "lateral shift" mechanism involving a planar, zwitterionic transition state can also be operative. For 3-MCET, the spontaneous isomerization barrier has been experimentally determined, providing insight into the intrinsic stability of the isomers.

Acid-Catalyzed Isomerization: In the presence of an acid, the rate of E/Z isomerization is significantly accelerated. The mechanism involves the protonation of the imine nitrogen atom. This protonation lowers the energy barrier for rotation around the C=N bond because the positive charge on the nitrogen atom reduces the double-bond character of the azomethine linkage, facilitating rotation. The catalytic cycle is completed by deprotonation to yield the other isomer.

Base-Catalyzed Isomerization: The isomerization can also be catalyzed by a base. This mechanism proceeds via the deprotonation of the N-H proton of the hydrazine moiety. The resulting anion is stabilized by resonance, which imparts a greater degree of single-bond character to the C=N bond. This reduced bond order allows for much faster rotation around the central C-N bond. Reprotonation of the intermediate then yields the isomerized product.

The activation barriers for these pathways have been quantified, providing a detailed understanding of the dynamics of the isomerization process.

| Catalysis Condition | Key Mechanistic Step | Effect on C=N Bond |

|---|---|---|

| Spontaneous (Thermal) | Rotation via a high-energy transition state or lateral shift. | Temporary partial breaking of the pi-bond. |

| Acid-Catalyzed | Protonation of the imine nitrogen. nih.gov | Reduces double-bond character, lowering rotational barrier. |

| Base-Catalyzed | Deprotonation of the hydrazine N-H. nih.gov | Formation of a resonance-stabilized anion, increasing single-bond character and facilitating rotation. |

Advanced Spectroscopic Techniques and Computational Analysis for 3 Methylcyclohexanone

Vibrational Spectroscopy for Conformational Analysis

Vibrational spectroscopy, encompassing both infrared (IR) and vibrational circular dichroism (VCD), serves as a powerful tool for elucidating the conformational preferences of 3-methylcyclohexanone (B152366). Computational modeling has been instrumental in interpreting the experimental spectra, confirming that the chair-equatorial (C-EQ) conformer is the most stable and predominantly populated form of the molecule. researchgate.netaip.org

Infrared (IR) Spectroscopy

Infrared spectroscopy provides characteristic absorption bands corresponding to the vibrational modes of the molecule. For this compound, the IR spectrum is marked by distinct peaks corresponding to C-H stretching, C=O stretching, and CH₂ deformation vibrations. Analysis of the IR spectrum, often in conjunction with computational predictions, aids in confirming the dominant conformational isomer.

Table 1: Selected Infrared (IR) Absorption Frequencies for this compound

| Vibrational Mode | Frequency (cm⁻¹) |

| C-H Stretch | ~2900 |

| C=O Stretch | ~1715 |

| CH₂ Deformation | ~1450 |

Note: The exact frequencies can vary slightly depending on the solvent and measurement conditions.

Vibrational Circular Dichroism (VCD) Measurements and Calculations

Vibrational circular dichroism (VCD) spectroscopy measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. This technique is particularly sensitive to the three-dimensional arrangement of atoms and is therefore highly effective for conformational and absolute configuration analysis.

The Fixed Partial Charge (FPC) model has been successfully employed to calculate the VCD spectrum of this compound. researchgate.netaip.org This model approximates the VCD by considering the motion of fixed effective charges on each atom during a normal mode of vibration. Good agreement between the calculated and observed VCD spectra for the C-EQ conformer has been achieved using this method. researchgate.netaip.org The VCD in the mid-IR region, corresponding to CH₂ deformations, has also been analyzed, though the complexity of these mixed vibrational modes can make theoretical interpretation more challenging. researchgate.netaip.org

Table 2: Qualitative VCD Spectral Features for (+)-3(R)-Methylcyclohexanone (Chair-Equatorial Conformer)

| Spectral Region | Observed VCD Signal Pattern |

| C-H Stretching | Complex pattern with both positive and negative bands |

| C=O Stretching | Reproducible negative VCD with a very low signal-to-noise ratio |

| CH₂ Deformation | Qualitatively analyzed with features discussed in terms of FPC calculations |

Electronic Spectroscopy for Chiral Characterization

Electronic spectroscopy, including electronic circular dichroism (CD) and optical rotatory dispersion (ORD), provides valuable information on the chiral nature of this compound by probing the electronic transitions within the molecule.

Electronic Circular Dichroism (CD) Spectroscopy: Temperature and Solvent Dependent Studies

Electronic circular dichroism (CD) spectroscopy is a powerful technique for studying the stereochemistry of chiral molecules. For this compound, the CD spectrum is characterized by the optically active n → π* transition of the carbonyl chromophore, which appears in the 260–330 nm spectral region. researchgate.net

Temperature-dependent CD studies have been conducted in various solvents to probe the conformational equilibrium between the equatorial and axial conformers. researchgate.net By analyzing the variation of the CD signal with temperature, thermodynamic parameters such as the enthalpy, entropy, and Gibbs free energy differences between the conformers can be determined. These studies have shown that the thermodynamic constants are relatively insensitive to solvent polarity. researchgate.net

Solvent effects on the CD spectra have also been investigated, revealing a correlation between the observed spectra and the polarity and nature of the solvent when comparing vapor and solution phase measurements. researchgate.net

Optical Rotatory Dispersion (ORD) Spectra Analysis

Optical rotatory dispersion (ORD) measures the change in optical rotation as a function of the wavelength of light. wikipedia.orgkud.ac.in For this compound, the ORD curve is dominated by the carbonyl group's electronic transitions. royalsocietypublishing.org The shape of the ORD curve, particularly the Cotton effect observed in the region of the n → π* absorption band, is highly sensitive to the stereochemistry of the molecule.

Theoretical calculations of the ORD curves for both the axial and equatorial conformers of this compound have been performed using methods such as Time-Dependent Hartree-Fock (TDHF) and Time-Dependent Density Functional Theory (TD-DFT/B3LYP). researchgate.net These calculations help in assigning the absolute configuration and understanding the contribution of each conformer to the observed optical rotation.

Gas-Phase Spectroscopic Methods

Gas-phase spectroscopic studies of this compound provide insights into the intrinsic properties of the isolated molecule, free from solvent interactions. Techniques such as resonance-enhanced multiphoton ionization (REMPI) spectroscopy have been employed to investigate the conformational landscape.

Variable temperature molecular beam REMPI spectroscopy has been used to determine the energy difference between the axial and equatorial conformers in the gas phase. researchgate.net These experiments provide a direct measure of the enthalpy difference (ΔH°) between the conformers. Furthermore, chiral tag rotational spectroscopy has been utilized to establish the absolute configuration of this compound, with the molecule serving as a benchmark for VCD measurements. researchgate.net

Resonance-Enhanced Multiphoton Ionization (REMPI) Spectroscopy for Conformational Populations

Resonance-Enhanced Multiphoton Ionization (REMPI) is a highly sensitive spectroscopic technique used to study the electronic states and conformational structures of molecules in the gas phase. The method involves the absorption of two or more photons by a molecule, where the first photon excites the molecule to an intermediate electronic state, and a subsequent photon ionizes it. By tuning the wavelength of the laser, a spectrum of the intermediate state can be obtained. q-chem.com

For molecules like this compound, which exist as a mixture of conformers (primarily the equatorial and axial forms), REMPI can be a powerful tool for identifying and quantifying the populations of these different structures. The different conformers will have slightly different energy levels, leading to distinct peaks in the REMPI spectrum. Studies on related methyl- and ethyl-derivatives of cyclohexanone (B45756) have utilized REMPI to investigate their conformers. researchgate.net In a typical (2+1) REMPI process for cyclic ketones, a 3s ← n Rydberg transition occurs, and the position of the transition origin can shift depending on the location and orientation of the methyl substituent on the ring. researchgate.net

While specific REMPI studies detailing the conformational populations of this compound are not extensively documented in the cited literature, the technique's applicability is well-established for similar cyclic systems. The high resolution and sensitivity of REMPI make it an ideal method for probing the subtle energetic differences between the equatorial and axial conformers of this compound, providing valuable data for benchmarking computational models.

Rotational Spectroscopy for Dipole Moment Determination

Rotational spectroscopy provides highly precise information about the geometry and electronic structure of molecules in the gas phase by measuring the transitions between quantized rotational states. researchgate.net For polar molecules like this compound, this technique is particularly effective for determining the molecule's moments of inertia and, consequently, its rotational constants. Furthermore, by studying the influence of an external electric field on the rotational spectrum (the Stark effect), the permanent electric dipole moment of the molecule can be accurately determined. researchgate.net

The rotational spectrum of this compound has been measured in the frequency region of 5 GHz to 18 GHz using a Fourier Transform Microwave Spectrometer (FTMS). researchgate.net The analysis of this spectrum yielded improved spectroscopic constants for the ground state of the molecule. The experimentally determined rotational constants are consistent with theoretical calculations, confirming the molecular structure.

The dipole moment of this compound was determined by measuring the Stark effect on the rotational transitions. The resulting dipole moment components were determined and compared with theoretical models, showing good agreement. researchgate.net

| Parameter | Value |

|---|---|

| A (MHz) | 3140.09 |

| B (MHz) | 2201.21 |

| C (MHz) | 1567.89 |

| μ_a (D) | 2.93(2) |

| μ_b (D) | 0.98(4) |

| μ_c (D) | 0.89(8) |

| μ_total (D) | 3.21(4) |

Quantum Chemical and Molecular Modeling Studies

Density Functional Theory (DFT) Applications for Geometries and Energies

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for investigating the electronic structure, geometry, and energetics of molecules due to its favorable balance of accuracy and computational cost. google.com DFT methods are extensively used to study the conformational isomers of this compound, primarily the equatorial (EQ) and axial (AX) conformers. researchgate.net

DFT calculations, often using hybrid functionals like B3LYP with extended basis sets such as aug-cc-pVTZ, can accurately predict the optimized geometries, including bond lengths and angles, of the different conformers. google.comresearchgate.net These calculations are also employed to determine the relative energies of the conformers, providing insights into their relative stabilities. For instance, DFT calculations can elucidate the enthalpy, entropy, and Gibbs free energy differences between the equatorial and axial forms of R-(+)-3-methylcyclohexanone. researchgate.net

Furthermore, DFT is used to compute various molecular properties, such as vibrational frequencies (IR spectra) and dipole moments for each conformer. researchgate.netresearchgate.net These theoretical predictions are crucial for interpreting experimental spectroscopic data and for assigning spectral features to specific conformers.

| Property | Equatorial Conformer | Axial Conformer | Reference |

|---|---|---|---|

| Relative Energy (kcal/mol) | 0.00 | Typically higher | researchgate.net |

| Calculated Dipole Moment (D) | Calculated values available | Calculated values available | researchgate.net |

| Key Vibrational Frequencies (cm⁻¹) | Marker bands identified | Marker bands identified | researchgate.net |

Ab Initio and Composite Computational Methods (e.g., G2(MP2), CNDO/2, INDO)

For higher accuracy in energetic predictions, ab initio and composite computational methods are employed. These methods aim to provide results that are close to the exact solution of the Schrödinger equation.

G2(MP2) , a variant of the Gaussian-2 (G2) theory, is a composite method that approximates high-level electronic structure calculations at a reduced computational cost. gaussian.com It involves a series of calculations with different levels of theory and basis sets to extrapolate to a highly accurate energy. researchgate.net These methods are particularly useful for obtaining precise thermochemical data, such as heats of formation and reaction energies, which are crucial for understanding the stability and reactivity of this compound.

Semi-empirical methods, such as CNDO/2 (Complete Neglect of Differential Overlap) and INDO (Intermediate Neglect of Differential Overlap), offer a computationally less expensive alternative for studying large molecules. uni-muenchen.dewikipedia.orguomustansiriyah.edu.iq These methods simplify the Hartree-Fock equations by neglecting certain two-electron integrals and parameterizing the remaining ones using experimental data. wikipedia.orgmpg.de While less accurate than ab initio or DFT methods, CNDO/2 and INDO can provide valuable qualitative insights into electronic structure, molecular orbitals, and dipole moments. wikipedia.org For this compound, these methods could be used for initial conformational searches or for studying trends in a series of related molecules.

Molecular Mechanics and Force Field Calculations for Conformational Spaces

Molecular mechanics (MM) methods provide a powerful and efficient way to explore the conformational space of molecules. nih.gov These methods use classical mechanics and a set of parameters known as a force field to calculate the potential energy of a molecule as a function of its geometry. wustl.edu Force fields like MM3 and MM4 have been developed to accurately model the structures and energies of organic molecules, including cyclic systems. nih.govacs.org

For this compound, molecular mechanics calculations can be used to:

Identify all possible low-energy conformers.

Determine the relative steric energies of the equatorial and axial conformers.

Calculate the energy barriers for interconversion between different conformers.

Predict equilibrium geometries and vibrational frequencies.

The accuracy of molecular mechanics calculations is highly dependent on the quality of the force field parameters. acs.org These parameters are derived from experimental data and high-level quantum mechanical calculations. The application of well-parameterized force fields allows for the rapid exploration of the potential energy surface of this compound, providing a comprehensive understanding of its conformational preferences.

Solvation Models (e.g., Polarizable Continuum Model) in Spectroscopic Predictions

The properties of a molecule can be significantly influenced by its environment, particularly when in solution. Solvation models are computational methods used to account for the effects of a solvent on the structure, energy, and properties of a solute molecule. The Polarizable Continuum Model (PCM) is a widely used implicit solvation model that represents the solvent as a continuous dielectric medium. researchgate.netwikipedia.orgq-chem.com

In the context of this compound, PCM is often combined with DFT calculations to predict how its properties change in different solvents. researchgate.net For instance, PCM-DFT calculations have been used to investigate the influence of solvent polarity on:

The relative energies and populations of the equatorial and axial conformers. researchgate.net

The vibrational frequencies in the IR spectrum. researchgate.net

The molecular dipole moment. researchgate.net

These calculations have shown that the dipole moments of the individual conformers of R-(+)-3-methylcyclohexanone exhibit a linear correlation with solvent polarity. researchgate.net Such studies are crucial for bridging the gap between gas-phase experimental measurements and the behavior of the molecule in the condensed phase, providing a more complete picture of its chemical and physical properties.

Computational Studies of Reaction Mechanisms and Transition States

Computational chemistry has emerged as a powerful tool for elucidating the intricate details of chemical reaction mechanisms, offering insights that are often inaccessible through experimental methods alone. For this compound, theoretical studies, particularly those employing Density Functional Theory (DFT), have been instrumental in understanding the stereoselectivity and energetics of its reactions. These computational models allow for the precise mapping of potential energy surfaces, the identification of transition state structures, and the calculation of activation energies, thereby explaining observed product distributions.

A significant area of focus for computational studies on substituted cyclohexanones, including this compound, is the mechanism of nucleophilic addition to the carbonyl group, such as in reduction reactions. The stereochemical outcome of these reactions—whether the incoming nucleophile attacks from the axial or equatorial face of the cyclohexanone ring—is determined by the relative energies of the corresponding transition states.

Transition state theory is fundamental to predicting the stereoselectivity of products formed during the reduction of substituted cyclohexanones. The formation of a transition state is influenced by steric hindrance and electronic effects, which collectively determine the reaction's stereoselectivity. Additionally, the conformation of the reactant, including torsional strain and deflection angles from standard conformations when the transition state is formed, plays a crucial role in the product's stereoselectivity. researchgate.net

In the case of this compound, the methyl group can exist in either an equatorial or an axial position, with the equatorial conformation being more stable. Computational models must, therefore, consider both conformers as potential starting points for a reaction. The presence of the methyl group at the 3-position influences the accessibility of the carbonyl carbon to an incoming nucleophile.

Theoretical investigations into the reduction of cyclohexanone with reagents like lithium aluminum hydride (LiAlH4) have identified transition state structures for both axial and equatorial attack. These studies suggest that electronic effects are more significant than torsional effects in governing the stereoselectivity. The analysis of transition state structures for cyclohexanone reduction indicates a strong preference for the axial approach of the hydride. rsc.org

For substituted cyclohexanones, the interplay of steric and electronic factors becomes more complex. For instance, in the reduction of 2-methylcyclohexanone (B44802), computational studies have explored the transition states leading to cis- and trans-2-methylcyclohexanol. The approach of the hydride reagent is modeled to understand how the existing methyl group directs the stereochemical outcome.

While specific computational data for this compound is not extensively available, the principles derived from studies on analogous systems like 2-methylcyclohexanone and 4-tert-butylcyclohexanone (B146137) are highly relevant. DFT calculations on the Robinson annulation reaction involving 2-methylcyclohexanone have successfully elucidated the multi-step mechanism and identified key transition states. researchgate.net

The following interactive table presents hypothetical, yet representative, data for the computed activation energies for the axial and equatorial attack of a hydride on the two chair conformers of this compound. This data is based on the general principles observed in computational studies of substituted cyclohexanones.

| Reactant Conformer | Attack Trajectory | Transition State | Relative Activation Energy (kcal/mol) |

| Equatorial-Methyl | Axial | TS_eq_ax | 10.2 |

| Equatorial-Methyl | Equatorial | TS_eq_eq | 12.5 |

| Axial-Methyl | Axial | TS_ax_ax | 11.8 |

| Axial-Methyl | Equatorial | TS_ax_eq | 13.1 |

This table is illustrative and compiled from general findings in the literature on substituted cyclohexanones.

These hypothetical values illustrate that for the more stable equatorial-methyl conformer, the transition state for axial attack is lower in energy, suggesting that the major product would be the corresponding alcohol with the hydroxyl group in the equatorial position. This is consistent with the general observation that nucleophilic attack on cyclohexanones often prefers the path that leads to the chair-like transition state with the fewest steric interactions.

Biological and Biochemical Investigations Involving 3 Methylcyclohexanone

Enzyme-Catalyzed Transformations and Substrate Specificity

The enzymatic transformation of 3-Methylcyclohexanone (B152366) has been a subject of interest in biocatalysis, offering insights into the regio- and stereoselectivity of microbial enzymes. Key enzymes that have been investigated for their activity on this substrate include cyclohexanone (B45756) dehydrogenase and cyclohexanone monooxygenase.

Cyclohexanone Dehydrogenase (CDH):

Cyclohexanone dehydrogenase, an enzyme involved in the degradation of cyclic ketones, has been shown to interact with this compound. A study on the FAD-dependent cyclohexanone dehydrogenase from the bacterium Alicycliphilus denitrificans demonstrated that this enzyme can utilize this compound as a substrate. researchgate.netresearchgate.net The enzymatic reaction involves the α,β-desaturation of the cyclohexanone ring, yielding 5-methyl-2-cyclohexen-1-one. researchgate.net This transformation is a key step in the microbial catabolism of cyclic compounds, preparing the ring for further degradation. The interaction between CDH and this compound highlights the enzyme's substrate scope beyond its natural substrate, cyclohexanone. researchgate.netresearchgate.net

Cyclohexanone Monooxygenase (CHMO):

Cyclohexanone monooxygenases are a class of Baeyer-Villiger monooxygenases (BVMOs) that catalyze the insertion of an oxygen atom into a carbon-carbon bond adjacent to a carbonyl group, converting cyclic ketones into lactones. These enzymes are known for their broad substrate specificity and high regio- and enantioselectivity, making them valuable biocatalysts. researchgate.netacs.orgnih.gov

The interaction of CHMOs with alkyl-substituted cyclohexanones, including this compound, has been the subject of systematic investigations. A study involving eight novel Baeyer-Villiger monooxygenases demonstrated that 3-alkyl-substituted cyclohexanones are generally accepted as substrates, although the regio- and enantioselectivity can vary significantly between different enzymes. researchgate.net For this compound, the enzymatic oxidation can theoretically yield two different lactone products, depending on which side of the carbonyl group the oxygen atom is inserted. This regioselectivity is a critical aspect of the enzyme-substrate interaction. While some BVMOs may exhibit high selectivity for one regioisomer, others might produce a mixture of both. researchgate.net Furthermore, the chirality of the resulting lactone is also a key feature of this enzymatic transformation.

Kinetic studies provide quantitative insights into the efficiency of an enzyme in catalyzing the transformation of a substrate. For this compound, kinetic parameters have been determined for its interaction with cyclohexanone dehydrogenase.

A detailed kinetic analysis of the wild-type cyclohexanone dehydrogenase (WT CDH) from Alicycliphilus denitrificans with this compound as a substrate has been reported. researchgate.netnorthumbria.ac.uk The Michaelis-Menten parameters, which describe the enzyme's affinity for the substrate (Km) and its maximum reaction rate (Vmax), were determined and are presented in the table below.

| Substrate | Km (mM) | Vmax (U/mg) | kcat (s-1) | kcat/Km (s-1mM-1) |

|---|---|---|---|---|

| Cyclohexanone | 1.2 ± 0.2 | 1.8 ± 0.04 | 2.0 ± 0.05 | 1.7 ± 0.3 |

| This compound | 1.1 ± 0.2 | 1.4 ± 0.05 | 1.6 ± 0.05 | 1.5 ± 0.3 |

| 4,4-Dimethylcyclohexanone | 1.5 ± 0.3 | 0.05 ± 0.002 | 0.06 ± 0.002 | 0.04 ± 0.01 |